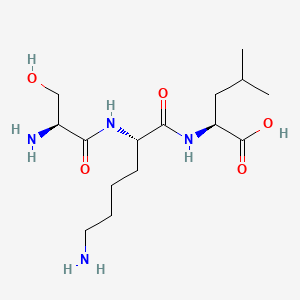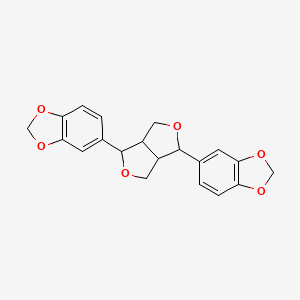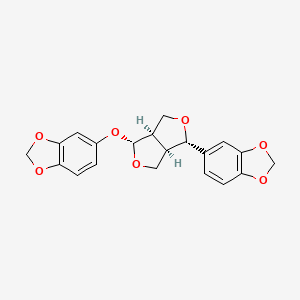![molecular formula C22H28ClNO7 B1681019 (8-Metil-8-azabiciclo[3.2.1]octan-3-il) 2-(4-clorofenoxi)butanoato CAS No. 155058-71-2](/img/structure/B1681019.png)
(8-Metil-8-azabiciclo[3.2.1]octan-3-il) 2-(4-clorofenoxi)butanoato
Descripción general
Descripción
“(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate” is a chemical compound with the molecular formula C18H24ClNO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C17H23NO3/c1-18-13-7-8-14 (18)10-15 (9-13)21-17 (20)16 (11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 . This indicates the presence of various functional groups and the arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.4 g/mol . Other computed properties include XLogP3 of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 289.16779360 g/mol, Monoisotopic Mass of 289.16779360 g/mol, Topological Polar Surface Area of 49.8 Ų, Heavy Atom Count of 21, and a Complexity of 353 .Aplicaciones Científicas De Investigación
Síntesis de alcaloides de tropano
El andamiaje 8-azabiciclo[3.2.1]octano, que es parte del compuesto, es el núcleo central de la familia de alcaloides de tropano . Estos alcaloides muestran una amplia gama de actividades biológicas interesantes. Como resultado, la investigación dirigida a la preparación de esta estructura básica de manera estereoselectiva ha llamado la atención de muchos grupos de investigación en todo el mundo .
Construcción enantioselectiva
El compuesto se puede utilizar en la construcción enantioselectiva del andamiaje 8-azabiciclo[3.2.1]octano . Este es un proceso clave en la síntesis de varios compuestos orgánicos, particularmente aquellos con estructuras complejas.
Actividad nematicida
Hay alguna evidencia que sugiere que el compuesto puede tener actividad nematicida . Esto significa que podría usarse potencialmente como un pesticida para controlar los nematodos, que son pequeños gusanos que pueden causar daños a las plantas.
Investigación química
El compuesto es de interés en la investigación química debido a su estructura compleja y su potencial para diversas reacciones . Se puede utilizar para estudiar mecanismos de reacción, métodos de síntesis y mucho más.
Investigación biológica
Dadas las actividades biológicas de los alcaloides de tropano, el compuesto podría utilizarse en la investigación biológica . Se podría utilizar para estudiar los efectos de estos alcaloides en diversos sistemas biológicos, o para desarrollar nuevos fármacos con estructuras similares.
Aplicaciones farmacéuticas
Debido a las actividades biológicas de los alcaloides de tropano, existe la posibilidad de que el compuesto se utilice en el desarrollo de nuevos fármacos . Sin embargo, se necesitarían más investigaciones para explorar completamente este potencial.
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids and has attracted attention from many researchers due to its wide array of interesting biological activities . This suggests that there could be potential future research directions involving this compound.
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound’s structure, is the central core of these alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors in the nervous system, affecting neurotransmitter activity .
Biochemical Pathways
The compound’s influence on biochemical pathways is likely related to its interaction with the targets of tropane alkaloids. These alkaloids can affect various neurotransmitter systems, leading to changes in signal transmission in the nervous system
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter activity . .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate involves the reaction between 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine and 2-(4-chlorophenoxy)butanoic acid in the presence of a coupling agent to form the desired ester product.", "Starting Materials": [ "8-Methyl-8-azabicyclo[3.2.1]octan-3-amine", "2-(4-chlorophenoxy)butanoic acid", "Coupling agent (e.g. DCC, DIC, EDC)" ], "Reaction": [ "Add 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine and 2-(4-chlorophenoxy)butanoic acid to a dry solvent (e.g. dichloromethane, chloroform, or tetrahydrofuran) under inert atmosphere.", "Add the coupling agent (e.g. DCC, DIC, EDC) to the reaction mixture and stir at room temperature for several hours.", "Filter off the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "Purify the crude ester product by column chromatography or recrystallization using a suitable solvent (e.g. ethyl acetate, hexanes, or methanol).", "Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure and purity." ] } | |
Número CAS |
155058-71-2 |
Fórmula molecular |
C22H28ClNO7 |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
BHXGTFUQDGMXHA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl |
SMILES canónico |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-alpha-tropanyl-(2-Cl)-acid phenoxybutyrate SM 21 SM 21 maleate salt, (3(S)-endo)-isomer SM(21) SM-21 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


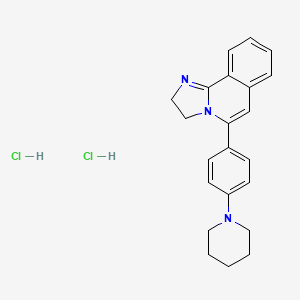
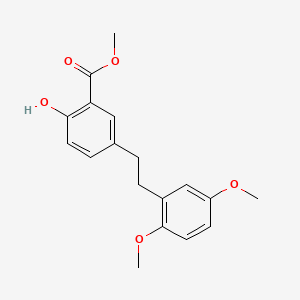
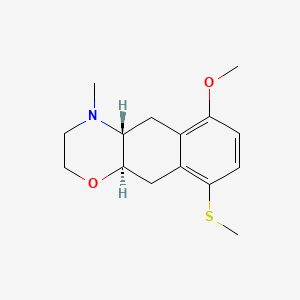

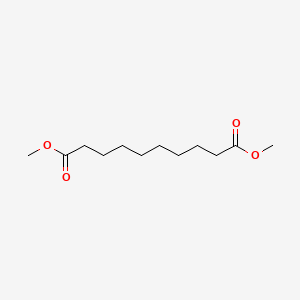
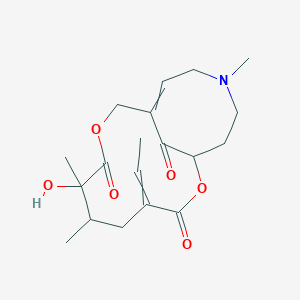
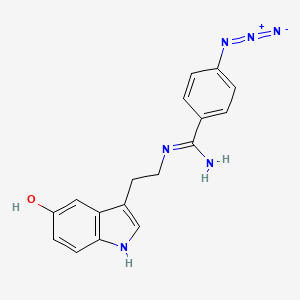
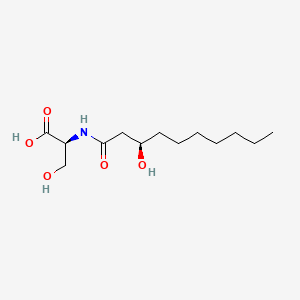
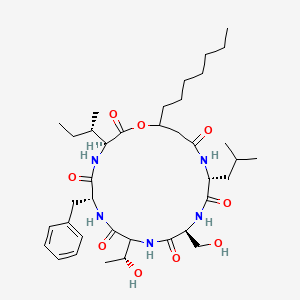
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
